![molecular formula C19H21N5O3S B2362350 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 852437-16-2](/img/structure/B2362350.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
The synthesis of novel fused pyridazines, which are similar to the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The binding modes of [1,2,4]triazolo[4,3-b]pyridazine derivatives were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .Chemical Reactions Analysis
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine and is proposed as a bromodomain inhibitor . Bromodomains recognize acetylated lysine for epigenetic reading . The compound’s binding modes were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .Applications De Recherche Scientifique
Biological and Medicinal Applications
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide, along with its structural analogs, has been a subject of interest in biological and medicinal research due to its potential applications. The [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, a common structural feature in these compounds, has been associated with various biological activities.
Antiproliferative Activity : Some derivatives, particularly those related to the [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure, have been investigated for their antiproliferative properties against endothelial and tumor cells. These compounds have shown the ability to inhibit cell proliferation, a crucial aspect in cancer research and therapy (Ilić et al., 2011).
Antimicrobial and Antioxidant Properties : Certain triazolopyridazine derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting the growth of microorganisms and scavenging free radicals, indicating their potential in developing new antimicrobial and antioxidant agents (Gilava et al., 2020).
Antiviral Activity : Specifically, some triazolopyridazine derivatives have exhibited promising antiviral activities against the hepatitis-A virus. This indicates the potential of these compounds in the development of new antiviral drugs (Shamroukh & Ali, 2008).
Molecular Structure and Pharmaceutical Importance : The heterocyclic structure of pyridazine analogs, like triazolopyridazines, is recognized for its significance in medicinal chemistry. These compounds have been studied for their pharmaceutical properties, involving detailed structure analysis, density functional theory calculations, and the examination of intermolecular interactions, emphasizing their importance in drug design and development (Sallam et al., 2021).
Antimicrobial Activity : Some novel pyrazolo[3,4]pyrimidine derivatives, structurally similar to triazolopyridazines, have been synthesized and evaluated for their potent antimicrobial activity, indicating the broad spectrum of biological activities these compounds can exhibit (Shamroukh, Rashad & Sayed, 2005).
Synthesis and Characterization of Related Compounds : The synthesis and antimicrobial evaluation of other related heterocyclic compounds, like pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrate the versatility and potential of this class of compounds in contributing to the field of medicinal chemistry (El‐Kazak & Ibrahim, 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-5-27-14-8-6-13(7-9-14)18-21-20-15-10-11-16(22-24(15)18)28-17(12(2)25)19(26)23(3)4/h6-11,17H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKCAEOIBHQZAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.